molecular formula C16H17N5 B14398436 N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-84-1

N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine

Cat. No.: B14398436
CAS No.: 87594-84-1
M. Wt: 279.34 g/mol
InChI Key: YGMZSHNBFDFRCU-UHFFFAOYSA-N
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Description

N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with cyclopentanone under acidic conditions to form the desired pyrazolopyrazine ring system . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction temperature is maintained at around 100°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solid acid catalysts supported on amorphous carbon has also been explored to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of N-alkyl or N-halogenated derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is unique due to its specific substitution pattern and the presence of a cyclopentyl group. This structural feature imparts distinct biological activities and makes it a valuable compound for drug discovery and development .

Properties

CAS No.

87594-84-1

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

N-cyclopentyl-1-phenylpyrazolo[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C16H17N5/c1-2-8-13(9-3-1)21-16-14(10-18-21)20-15(11-17-16)19-12-6-4-5-7-12/h1-3,8-12H,4-7H2,(H,19,20)

InChI Key

YGMZSHNBFDFRCU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4

Origin of Product

United States

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